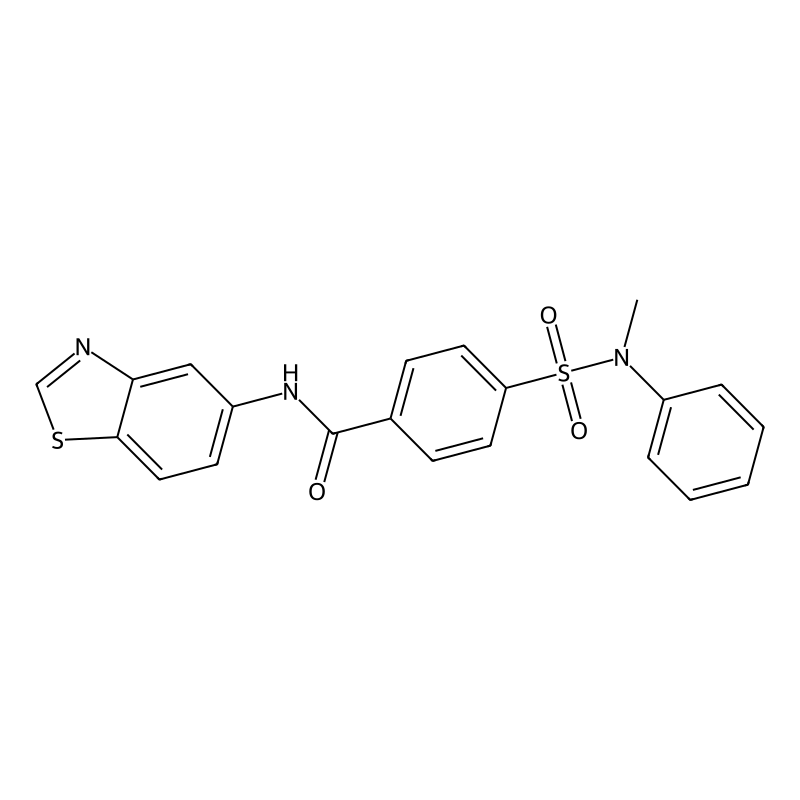

N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound characterized by its unique structural features, which include a benzothiazole moiety, a sulfamoyl group, and an amide linkage. This compound has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The molecular formula of this compound is , and it is recognized for its diverse chemical properties and biological activities.

- Search for Biological Activity: Scientific literature databases haven't yielded any published research on the biological activity or potential applications of this specific molecule.

- Similarity to other molecules: However, the structure of N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide contains two functional groups that are commonly found in bioactive molecules:

- The benzothiazole ring: This five-membered heterocyclic ring is present in many drugs with diverse pharmacological properties, including anticonvulsants, antifungals, and antibacterials [].

- The N-phenylsulfonamide moiety: This group is also found in numerous drugs, often associated with enzyme inhibition or modulation [].

Future Research Potential

Based on the presence of these functional groups, N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide could be a candidate molecule for investigation in various biological assays to assess its potential for:

- Enzyme inhibition: The N-phenylsulfonamide group might interact with the active site of specific enzymes, potentially leading to their inhibition.

- Antimicrobial activity: The benzothiazole ring is present in some antifungal and antibacterial agents.

- Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The oxidation process may involve the conversion of sulfamoyl groups to sulfonyl groups.

- Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which may lead to the formation of amines from carbonyl functionalities.

- Substitution: The presence of various functional groups allows for nucleophilic or electrophilic substitution reactions, depending on the specific reactants used. These reactions can modify the benzothiazole or phenyl rings to enhance biological activity or alter solubility.

Research indicates that N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The compound's mechanism of action is thought to involve the inhibition of specific enzymes or receptors that are crucial for bacterial growth or cancer cell proliferation. For instance, sulfonamide derivatives often act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to bacteriostatic effects .

The synthesis of N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions:

- Preparation of Benzothiazole Core: The synthesis begins with the formation of the benzothiazole structure through cyclization reactions involving thiourea and appropriate halogenated compounds.

- Introduction of Sulfamoyl Group: The sulfamoyl moiety is introduced via nucleophilic substitution reactions using sulfonamide derivatives.

- Formation of Amide Linkage: Finally, the amide bond is formed by reacting the intermediate with an appropriate amine under controlled conditions.

Advanced techniques such as chromatography are often employed for purification to ensure high yield and purity of the final product.

N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide has various applications:

- Antimicrobial Agents: Due to its ability to inhibit bacterial growth, this compound is being explored as a potential antibacterial agent against both Gram-positive and Gram-negative bacteria.

- Anticancer Research: Its unique structural features make it a candidate for further development in cancer therapeutics, particularly in targeting specific tumor pathways.

- Pharmaceutical Development: The compound's properties may facilitate its use in drug formulations aimed at treating infections or malignancies.

Interaction studies involving N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide have highlighted its potential synergistic effects when combined with other therapeutic agents. For example, studies have shown that this compound can enhance the efficacy of certain antibiotics when used in combination therapy. Additionally, research into its interaction with cell membranes and specific protein targets is ongoing to elucidate its full pharmacological profile .

Several compounds share structural similarities with N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | Chlorine substitution on benzothiazole | Antimicrobial activity |

| N-(thiazol-2-yl)-benzenesulfonamide | Thiazole ring and sulfonamide group | Antibacterial properties |

| Benzothiazole derivatives | Various substitutions on benzothiazole | Diverse biological activities including anticancer effects |

Uniqueness: N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide stands out due to its unique combination of functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .